3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 68076-37-9
VCID: VC18750373
InChI: InChI=1S/C18H21NO5S/c1-15-8-10-17(11-9-15)25(21,22)24-13-5-12-19-18(20)23-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C18H21NO5S
Molecular Weight: 363.4 g/mol

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate

CAS No.: 68076-37-9

Cat. No.: VC18750373

Molecular Formula: C18H21NO5S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate - 68076-37-9

Specification

CAS No. 68076-37-9
Molecular Formula C18H21NO5S
Molecular Weight 363.4 g/mol
IUPAC Name 3-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C18H21NO5S/c1-15-8-10-17(11-9-15)25(21,22)24-13-5-12-19-18(20)23-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3,(H,19,20)
Standard InChI Key WJJVQUFWIDODJM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCCNC(=O)OCC2=CC=CC=C2

Introduction

3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate is a complex organic compound featuring a benzyloxycarbonyl group and a sulfonate group. The benzyloxycarbonyl group is commonly used as a protective group in organic synthesis, particularly for amino acids, allowing various chemical transformations without affecting the amino functionality. The sulfonate group enhances solubility and reactivity, making it valuable in biochemical applications.

Synthesis Methods

The synthesis of compounds with similar structures often involves reactions that protect the amino group with a benzyloxycarbonyl group and then attach it to a sulfonate moiety. Specific synthesis methods for 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate are not detailed in available literature, but general approaches include:

  • Protective Group Chemistry: Using the benzyloxycarbonyl group to protect amino groups during synthesis.

  • Sulfonation Reactions: Attaching the sulfonate group to the aromatic ring.

Biological Activities and Potential Applications

While specific biological activities of 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate are not well-documented, compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. For instance, benzenesulfonamide derivatives have shown promise as anticancer and antimicrobial agents by inhibiting carbonic anhydrase IX .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acidContains a methylpentanoic acid moietyFocused on amino acid derivatives
(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonateIncludes a phenylpropyl chainDifferent stereochemistry and side chain
Methyl 4-{[7-[(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl)...}Methyl ester derivativeEnhanced solubility and reactivity

Research Findings and Future Directions

Research on compounds like 3-(((Benzyloxy)carbonyl)amino)propyl 4-methylbenzenesulfonate is crucial for understanding their potential therapeutic roles and mechanisms of action. Interaction studies involving this compound could focus on its ability to inhibit enzymes or interact with biological targets, similar to how benzenesulfonamides inhibit carbonic anhydrase IX .

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